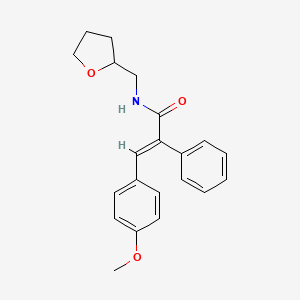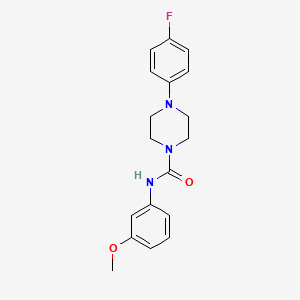![molecular formula C19H24N4O2 B5344587 N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5344587.png)
N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the central nervous system, and its dysregulation has been implicated in various neurological and psychiatric disorders. CPP-115 has shown promising results in preclinical studies as a potential therapeutic agent for these disorders.
Mécanisme D'action
N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have various effects on neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from this compound administration can have various biochemical and physiological effects, including increased inhibition of neuronal activity, decreased neurotransmitter release, and reduced excitotoxicity. These effects can lead to the therapeutic benefits observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition, which allows for precise manipulation of GABA levels in the brain. However, one limitation is the potential for off-target effects or toxicity at high doses, which must be carefully monitored.
Orientations Futures
Future research on N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide could focus on its potential therapeutic applications in specific neurological and psychiatric disorders, as well as its potential for use in combination with other drugs or therapies. Additionally, further studies on the pharmacokinetics and pharmacodynamics of this compound could help to optimize dosing regimens and minimize potential side effects.
Méthodes De Synthèse
The synthesis of N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide involves the reaction of 3-(2-phenylethyl)pyrrolidine-2,5-dione with 1-propyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In animal models of epilepsy, this compound has been shown to increase GABA levels in the brain and reduce seizure activity. In addiction models, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms. In anxiety and depression models, this compound has been shown to have anxiolytic and antidepressant effects.
Propriétés
IUPAC Name |
N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-2-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-11-23-17(8-10-20-23)19(25)21-16-13-18(24)22(14-16)12-9-15-6-4-3-5-7-15/h3-8,10,16H,2,9,11-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOPQJXRPMOXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344509.png)

![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344526.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-fluorophenyl)urea](/img/structure/B5344531.png)
![(2R*,3S*,6R*)-5-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5344534.png)

![ethyl {[2-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]amino}acetate](/img/structure/B5344545.png)
![1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344560.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![5-(4-chlorophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5344583.png)
![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5344595.png)
![N-(2-hydroxyethyl)-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5344618.png)
![4-methoxy-3-methyl-N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5344620.png)